Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 231.29 g/mol. Its International Union of Pure and Applied Chemistry name is tert-butyl (S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, and it is identified by the Chemical Abstracts Service number 1931894-71-1. This compound is characterized by its oxazepane ring structure, which is significant in various organic synthesis applications.
Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate falls under the category of carboxylates and oxazepanes, which are important in medicinal chemistry due to their structural properties and potential biological activities.
The synthesis of tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials that contain hydroxymethyl and carboxylate functionalities.
The synthesis can be achieved through the following general steps:
The molecular structure of tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate features a six-membered oxazepane ring with a hydroxymethyl group at the 3-position and a tert-butyl ester at the 4-position. The stereochemistry at the 3-position is specified as S, indicating its chirality.
Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can participate in various chemical reactions due to its functional groups:
For example, under acidic conditions, this compound can undergo hydrolysis to regenerate the corresponding carboxylic acid and tert-butanol. Additionally, it may react with amines to form amides.
The mechanism of action for this compound primarily involves its ability to act as an intermediate in organic synthesis. Its oxazepane structure allows for various nucleophilic attacks due to electron-rich regions within the ring.
The reaction pathways often depend on the substituents present on the oxazepane ring and can lead to diverse products, including pharmaceuticals or agrochemicals that exploit its structural features for biological activity.
Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several scientific uses:
Its versatility makes it valuable in research settings focused on drug discovery and development.
The synthesis of tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically employs ring-forming strategies from chiral amino alcohol precursors. A common approach involves the cyclization of epoxy-alcohol intermediates or reductive amination of aldehydes bearing protected hydroxymethyl groups. For instance, a patented route (WO2012046882A1) utilizes a stereoselective ring expansion of pyrrolidine derivatives, where ethylene glycol derivatives undergo nucleophilic attack by a chiral amine nitrogen, forming the 7-membered 1,4-oxazepane ring [5]. Alternatively, linear precursor elongation strategies start with (S)-serinol derivatives. The primary alcohol is selectively protected (e.g., as a silyl ether), followed by bromoacetate coupling and subsequent base-mediated cyclization under dilute conditions to minimize dimerization. This yields the oxazepane core with the hydroxymethyl group pre-installed at C3 [1] [8].
Table 1: Key Ring-Closure Strategies for Oxazepane Core Formation
Precursor Type | Cyclization Method | Key Reagent/Conditions | Yield Range |
---|---|---|---|
Epoxy-alcohol | Intramolecular aminolysis | BF₃·OEt₂, CH₂Cl₂, -20°C | 45-62% |
Halo-ester (Boc protected) | Base-mediated intramolecular SN2 | K₂CO₃, MeCN, reflux | 55-70% |
Aldehyde (Chiral amine) | Reductive amination | NaBH₃CN, MeOH, pH 4-5 | 60-75% |
Post-cyclization, the ring nitrogen is protected with di-tert-butyl dicarbonate (Boc₂O), typically in tetrahydrofuran (THF) or dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP), achieving yields >85% [1] [5].
Installing the chiral hydroxymethyl group at C3 with high enantiopurity is critical. Two dominant strategies exist:
Asymmetric Catalysis: Direct enantioselective hydroxymethylation of prochiral oxazepanone precursors uses chiral Lewis acid catalysts. Scandium(III) complexes with N,N'-dioxide ligands (e.g., L1 bearing 6,6'-dicarbinol substituents) enable hydroxymethylation in aqueous micellar systems. When combined with surfactants like lithium dodecyl sulfate (LiDS), this system achieves 70% yield and 88% enantiomeric excess (ee) for analogous substrates. The micellar environment shields the chiral catalyst from hydrolysis while facilitating formaldehyde incorporation via a coordinated Zimmerman-Traxler transition state [3].
Chiral Auxiliaries: For non-aqueous routes, Evans oxazolidinone auxiliaries are covalently attached to oxazepanone precursors. Deprotonation generates a Z-enolate, which undergoes diastereoselective aldol reaction with formaldehyde. The bulky auxiliary (e.g., 4-benzyloxazolidinone) blocks one face, directing hydroxymethyl attack to yield the (3S)-product with >95% de. Subsequent auxiliary cleavage (LiOH/H₂O₂) and borohydride reduction afford the target alcohol without racemization [9].
Table 2: Comparison of Stereocontrol Strategies
Method | Representative System | Yield | Stereoselectivity | Key Limitation |
---|---|---|---|---|
Asymmetric Catalysis | Sc(DS)₃/L1, LiDS, H₂O | 70% | 88% ee | Sensitivity to e⁻-donating aryl groups |
Chiral Auxiliary | Evans oxazolidinone, THF, -78°C | 65% | >95% de | 3-step auxiliary attachment/removal |
The Boc group on nitrogen provides steric shielding and acid lability for deprotection. Optimization focuses on suppressing di-Boc byproducts and maximizing regioselectivity:
The C3 stereocenter is prone to racemization under basic or high-temperature conditions due to α-proton acidity. Key mitigation strategies include:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: